molecular formula C20H18ClF3N4O2S B305345 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No. B305345
M. Wt: 470.9 g/mol
InChI Key: TWIHDYMYIFKDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the triazole family of compounds and has been found to exhibit a range of interesting biological properties. In

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the biosynthesis of important cellular components, such as peptidoglycan and ergosterol. This disruption of cellular processes ultimately leads to the death of the microorganism.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been found to have a range of other biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases, such as cancer and cardiovascular disease. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions, such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is its broad-spectrum antimicrobial activity, which makes it useful for the study of a range of different microorganisms. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide. One area of interest is the development of new derivatives of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide that may exhibit improved antimicrobial activity or other beneficial properties. Additionally, further research is needed to fully understand the mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide and its potential applications in the treatment of various diseases. Finally, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide may have potential applications in the development of new drugs or other therapeutic agents.

Synthesis Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to yield N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide as a white solid.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been found to have a range of potential applications in scientific research. It has been shown to exhibit antimicrobial activity against a number of different bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been found to have antifungal activity against Candida albicans and Aspergillus niger.

properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Molecular Formula

C20H18ClF3N4O2S

Molecular Weight

470.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-methyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H18ClF3N4O2S/c1-12-4-3-5-14(8-12)30-10-17-26-27-19(28(17)2)31-11-18(29)25-16-9-13(20(22,23)24)6-7-15(16)21/h3-9H,10-11H2,1-2H3,(H,25,29)

InChI Key

TWIHDYMYIFKDLR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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